molecular formula C8H9Br2NO2 B13166931 4,5-dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid

4,5-dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13166931
M. Wt: 310.97 g/mol
InChI Key: HPEQRVOOMHWKPK-UHFFFAOYSA-N
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Description

4,5-dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid is a brominated pyrrole derivative. This compound is characterized by the presence of two bromine atoms at positions 4 and 5 on the pyrrole ring, an isopropyl group at position 1, and a carboxylic acid group at position 2. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the bromination of a pyrrole precursor. One common method is the bromination of 1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 4 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atoms or to reduce the carboxylic acid group.

    Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include dehalogenated pyrroles or alcohols.

    Substitution: Products may include substituted pyrroles with various functional groups.

Scientific Research Applications

4,5-dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,5-dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole: This compound has a similar brominated structure but with a triazole ring instead of a pyrrole ring.

    4,5-dibromo-1-(propan-2-yl)-1H-imidazole: Another similar compound with an imidazole ring.

Uniqueness

4,5-dibromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of both bromine atoms and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9Br2NO2

Molecular Weight

310.97 g/mol

IUPAC Name

4,5-dibromo-1-propan-2-ylpyrrole-2-carboxylic acid

InChI

InChI=1S/C8H9Br2NO2/c1-4(2)11-6(8(12)13)3-5(9)7(11)10/h3-4H,1-2H3,(H,12,13)

InChI Key

HPEQRVOOMHWKPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=C1Br)Br)C(=O)O

Origin of Product

United States

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